N-(3,4-dimethylphenyl)-2-ethoxybenzamide
Description
N-(3,4-Dimethylphenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy substitution on the benzoyl ring and a 3,4-dimethylphenyl group attached to the amide nitrogen. Structural validation for such compounds typically employs X-ray crystallography (R factor = 0.058, wR factor = 0.193) , alongside spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-20-16-8-6-5-7-15(16)17(19)18-14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
HHNHASOYDVLERU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Lipophilicity : The 2-ethoxy group in the target compound increases lipophilicity compared to methoxy or hydroxyl substituents in analogs (e.g., ). This property is critical for membrane permeability and drug delivery .
- Crystallographic Stability : The title compound’s structural analogs exhibit low R factors (e.g., 0.038–0.193), indicating high crystallographic precision. The ethoxy group may introduce torsional strain compared to smaller substituents like methoxy .
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